

"physical and chemical properties of Dibromomalononitrile"

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Compound of Interest		
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Dibromomalononitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromomalononitrile, a halogenated nitrile compound, has garnered significant interest within the scientific community for its versatile chemical reactivity and potential applications in various fields, including organic synthesis and as a biocide. This technical guide provides an indepth overview of the physical and chemical properties of **dibromomalononitrile**, detailed experimental protocols for its synthesis and key reactions, and an exploration of its biological activities, with a focus on aspects relevant to drug development.

Physical and Chemical Properties

Dibromomalononitrile is a compound with the chemical formula C₃Br₂N₂. A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.



Identifier	Value
IUPAC Name	Dibromopropanedinitrile
CAS Number	1885-23-0[1]
Molecular Formula	C3Br2N2
Molecular Weight	223.85 g/mol
Canonical SMILES	C(#N)C(Br)(Br)C#N
InChI	InChI=1S/C3Br2N2/c4-3(5,1-6)2-7

Property	Value	Notes
Density	2.5 ± 0.1 g/cm ³	Predicted value
Boiling Point	114.8 ± 35.0 °C at 760 mmHg	Predicted value
Flash Point	23.3 ± 25.9 °C	Predicted value
Vapor Pressure	19.5 ± 0.2 mmHg at 25°C	Predicted value
Refractive Index	1.600	Predicted value
LogP	2.73	Predicted value

Synthesis of Dibromomalononitrile

A common and effective method for the synthesis of **dibromomalononitrile** involves the direct bromination of malononitrile.

Experimental Protocol: Synthesis from Malononitrile and Bromine

This protocol is adapted from established procedures for the bromination of active methylene compounds.

Materials:



- Malononitrile
- Liquid Bromine
- Water
- Ice bath
- Stirring apparatus
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- In a reaction vessel equipped with a stirrer, dissolve malononitrile in water.
- Cool the solution in an ice bath to a temperature between 0 and 5 °C.
- While maintaining the low temperature and stirring vigorously, slowly add liquid bromine dropwise to the reaction mixture. The addition should be controlled to prevent a rapid increase in temperature.
- After the complete addition of bromine, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours to ensure the reaction goes to completion.
- The solid product, **dibromomalononitrile**, will precipitate out of the solution.
- Collect the precipitate by vacuum filtration using a Büchner funnel.
- Wash the collected solid with cold water to remove any unreacted starting materials and byproducts.
- Dry the product under vacuum to obtain the final dibromomalononitrile.





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Fig. 1: Workflow for the synthesis of dibromomalononitrile.

Chemical Reactivity

Dibromomalononitrile is a highly reactive compound due to the presence of two electron-withdrawing nitrile groups and two good leaving groups (bromide ions) on the same carbon atom. This makes the central carbon atom highly electrophilic and susceptible to attack by nucleophiles.

Reactions with Nucleophiles

Dibromomalononitrile readily reacts with a variety of nucleophiles, leading to the displacement of one or both bromide ions. These reactions are valuable for the synthesis of a wide range of substituted malononitriles and heterocyclic compounds.

General Reaction Scheme with Nucleophiles:

- Reaction with Thiols: The reaction with thiols or thiolates can lead to the formation of thioether derivatives. These reactions are often rapid and can be carried out under mild conditions.
- Reaction with Amines: Primary and secondary amines can displace the bromide ions to form aminomalononitriles.
- Reaction with Azides: The reaction with sodium azide can be used to introduce the azido group, which is a versatile functional group for further transformations, such as cycloadditions or reductions.



Cycloaddition Reactions

Dibromomalononitrile can participate in [3+2] cycloaddition reactions with 1,3-dipoles. For instance, its reaction with nitrones has been reported, leading to the formation of five-membered heterocyclic rings.

Precursor for Heterocyclic Synthesis

The high reactivity of **dibromomalononitrile** makes it a valuable precursor for the synthesis of various heterocyclic compounds. By reacting with dinucleophilic reagents, it can be used to construct different ring systems.

Biological Activity and Relevance to Drug Development

Dibromomalononitrile is known to possess potent antimicrobial properties and has been utilized as a biocide. Its mechanism of action is believed to involve multiple targets within microbial cells.

Antimicrobial Mechanism of Action

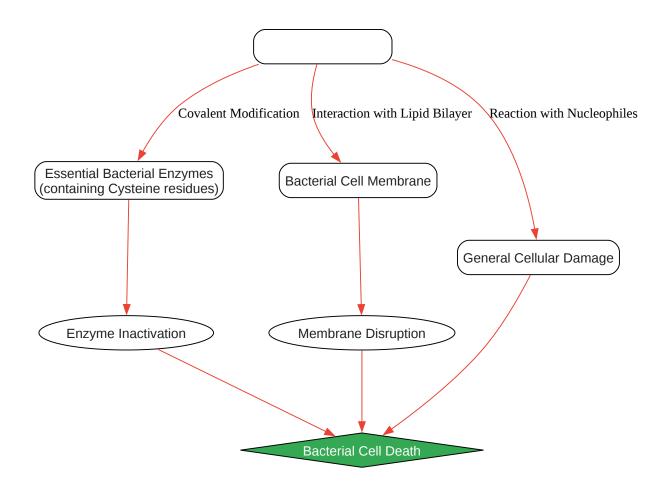
The antimicrobial activity of **dibromomalononitrile** is likely attributed to its high electrophilicity, allowing it to react with biological nucleophiles such as the thiol groups of cysteine residues in proteins and enzymes.

Potential Mechanisms:

- Enzyme Inhibition: By reacting with cysteine residues in the active sites of essential enzymes, dibromomalononitrile can act as an irreversible inhibitor, leading to the disruption of critical metabolic pathways.[2][3][4] This covalent modification would permanently inactivate the enzyme.
- Disruption of Bacterial Cell Membranes: While not definitively established for dibromomalononitrile itself, other small antimicrobial molecules are known to disrupt the integrity of bacterial cell membranes.[5] The lipophilic nature of dibromomalononitrile may facilitate its interaction with the lipid bilayer, leading to membrane permeabilization and cell death.



 General Reactivity with Cellular Nucleophiles: The compound can also react with other important biomolecules containing nucleophilic groups, such as glutathione, leading to oxidative stress and general cellular damage.



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Fig. 2: Potential antimicrobial mechanisms of dibromomalononitrile.

Considerations for Drug Development



The high reactivity of **dibromomalononitrile**, while responsible for its potent biological activity, also presents challenges for its direct use as a therapeutic agent due to potential off-target effects and toxicity. However, its scaffold can serve as a starting point for the design of more selective covalent inhibitors. By modifying the structure to tune its reactivity and introduce moieties that direct it to specific protein targets, it may be possible to develop novel drug candidates.

Safety and Handling

Dibromomalononitrile is a reactive and potentially hazardous chemical. It is crucial to handle it with appropriate safety precautions in a well-ventilated fume hood.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
- Inhalation: Avoid inhaling dust or vapors.
- Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.
- Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, acids, oxidizing agents, and reducing agents.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Thermal Decomposition: Upon heating, **dibromomalononitrile** may decompose to release toxic fumes, including hydrogen bromide and nitrogen oxides.

Conclusion

Dibromomalononitrile is a versatile and highly reactive compound with significant potential in organic synthesis and as a biologically active agent. Its well-defined physical and chemical properties, coupled with its straightforward synthesis, make it an attractive building block for the creation of complex molecules. For drug development professionals, understanding its reactivity and potential mechanisms of action can inspire the design of novel covalent inhibitors. However, its inherent reactivity necessitates careful handling and a thorough understanding of its safety profile. Further research into its specific biological targets and



signaling pathway interactions will be crucial for realizing its full potential in medicinal chemistry.

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